8-Chloro-6-methylquinoline-3-carboxylic acid
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Overview
Description
8-Chloro-6-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by a quinoline core structure substituted with a chlorine atom at the 8th position and a methyl group at the 6th position, along with a carboxylic acid group at the 3rd position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylquinoline-3-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-6-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
- 7-Chloro-8-methylquinoline-3-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
- 6-Chloro-2-methylquinoline-3-carboxylic acid
- 8-Bromo-6-methylquinoline-3-carboxylic acid
Comparison: 8-Chloro-6-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a chlorine atom at the 8th position and a methyl group at the 6th position may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C11H8ClNO2 |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
8-chloro-6-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15) |
InChI Key |
ZQZANEHYYAKGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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